molecular formula C12H16N2O4S B11073923 5-[(Cyclopropylamino)sulfonyl]-2-ethoxybenzamide

5-[(Cyclopropylamino)sulfonyl]-2-ethoxybenzamide

Cat. No.: B11073923
M. Wt: 284.33 g/mol
InChI Key: HEZJNTOJEBNUAK-UHFFFAOYSA-N
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Description

5-[(Cyclopropylamino)sulfonyl]-2-ethoxybenzamide is a chemical compound with a unique structure that includes a cyclopropylamino group, a sulfonyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Cyclopropylamino)sulfonyl]-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with cyclopropylamine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Cyclopropylamino)sulfonyl]-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

5-[(Cyclopropylamino)sulfonyl]-2-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Cyclopropylamino)sulfonyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Cyclopropylamino)sulfonyl]-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

5-(cyclopropylsulfamoyl)-2-ethoxybenzamide

InChI

InChI=1S/C12H16N2O4S/c1-2-18-11-6-5-9(7-10(11)12(13)15)19(16,17)14-8-3-4-8/h5-8,14H,2-4H2,1H3,(H2,13,15)

InChI Key

HEZJNTOJEBNUAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N

Origin of Product

United States

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